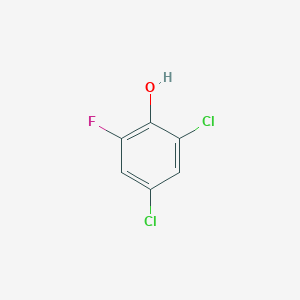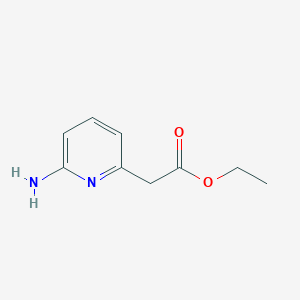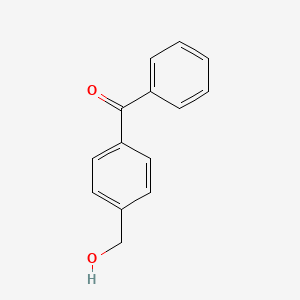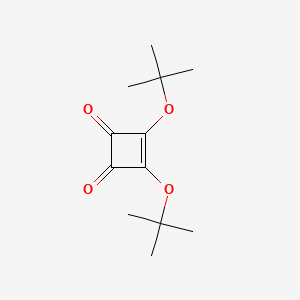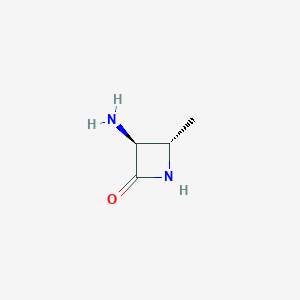![molecular formula C7H7ClN2 B1590094 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 83942-13-6](/img/structure/B1590094.png)
4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Overview
Description
4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (4-Cl-6,7-DHCP) is a heterocyclic aromatic compound that has been studied extensively in the field of synthetic organic chemistry. It is a versatile building block for the synthesis of various compounds and has been used in a variety of applications ranging from pharmaceuticals to dyes. 4-Cl-6,7-DHCP is a five-membered ring system that consists of a nitrogen atom, two carbon atoms, and two chlorine atoms. It is a colorless crystalline solid at room temperature and is soluble in most organic solvents.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Polycyclic N-Hetero Compounds : 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine has been utilized in synthesizing various polycyclic N-hetero compounds. These compounds have shown inhibitory activities against platelet aggregation and hypothermia induced by reserpine in mice, indicating their potential therapeutic applications (Sasaki et al., 1990).
One-Pot Synthesis of Pyrimidine Derivatives : This chemical is used in one-pot synthesis methods to create new pyrimidine derivatives. These derivatives are explored for their potential biological activities, such as antibacterial and antifungal properties, showcasing the versatility of this compound in pharmaceutical research (Tugcu & Turhan, 2018).
Antitumor Activity : Research has demonstrated that derivatives synthesized from this compound exhibit antitumor activities. Such studies are crucial in the development of new cancer therapies (Gao et al., 2015).
Chemical Reactions and Properties
Formation of Adducts in Chemical Reactions : The compound is involved in reactions with other chemicals, leading to the formation of adducts. This aspect is significant in understanding its chemical behavior and potential applications in synthetic chemistry (Pluskota-Karwatka et al., 2007).
Antibacterial Properties : Synthesized derivatives from this compound have been tested for their antibacterial activity. These studies contribute to the search for new antimicrobial agents (Salahuddin et al., 2009).
Development of Vascular Endothelial Growth Factor Receptor (VEGFR 2) Inhibitors : Research has shown that 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives inhibit VEGFR 2, indicating their potential in treating diseases associated with angiogenesis, such as cancer (Sobhy et al., 2019).
Pharmaceutical Applications
Production of Fourth Generation Cefpirome : This chemical is used in the synthesis of Cefpirome, a fourth-generation cephalosporin antibiotic, demonstrating its importance in pharmaceutical manufacturing (Fu Chun, 2007).
Sigma-1 Receptor Antagonists for Pain Treatment : Synthesis and evaluation of 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives as sigma-1 receptor antagonists have been conducted, suggesting their potential use in pain management (Lan et al., 2016).
properties
IUPAC Name |
4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-7-5-2-1-3-6(5)9-4-10-7/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBRTAZCGKXPJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30536367 | |
| Record name | 4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30536367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83942-13-6 | |
| Record name | 4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30536367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

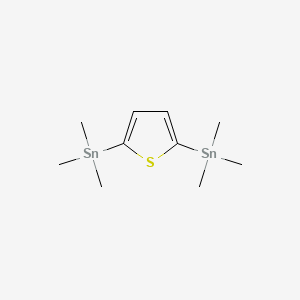

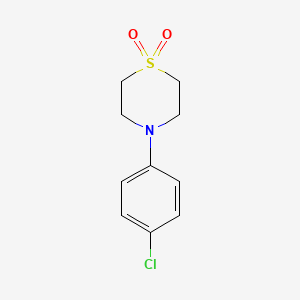
![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1590018.png)
